n-Cyclohexylpiperidine-1-sulfonamide
Description
Properties
CAS No. |
5430-49-9 |
|---|---|
Molecular Formula |
C11H22N2O2S |
Molecular Weight |
246.37 g/mol |
IUPAC Name |
N-cyclohexylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C11H22N2O2S/c14-16(15,13-9-5-2-6-10-13)12-11-7-3-1-4-8-11/h11-12H,1-10H2 |
InChI Key |
QYCLQUBIUYJNFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of n-Cyclohexylpiperidine-1-sulfonamide
General Synthetic Strategy
The synthesis of This compound typically involves the reaction of a piperidine derivative with a sulfonyl chloride bearing the cyclohexyl group or vice versa. The sulfonamide bond formation is a nucleophilic substitution where the amine nitrogen attacks the sulfonyl chloride, releasing HCl and forming the sulfonamide linkage.
A representative reaction scheme is:
$$
\text{Piperidine} + \text{Cyclohexylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl}
$$
The reaction is commonly conducted in the presence of a base (e.g., pyridine) to neutralize the HCl formed.
Specific Methodologies and Research Findings
Method from Patent WO2014086098A1
A detailed synthetic method described in patent WO2014086098A1 involves:
- Starting materials: A piperidine derivative and pyridine-3-sulfonyl chloride.
- Reaction conditions: The piperidine amine is reacted with the sulfonyl chloride in the presence of pyridine as a base.
- Yield: The process achieves yields around 82.9% for the sulfonamide product.
- Purification: The product is purified by recrystallization or chromatographic methods.
- Notes: This method is adaptable to synthesize cis or trans isomers depending on the starting materials and reaction conditions.
This patent also discusses the synthesis of related cyclohexylamine compounds with sulfonamide linkages, highlighting their pharmaceutical relevance, particularly for neuropsychiatric disorders.
Borrowing Hydrogen Catalysis Approach
An alternative approach involves borrowing hydrogen methodology, where alcohols and amines undergo catalytic transformation to form N-alkylated amines, which can be further functionalized to sulfonamides.
- Example: N-cyclohexylpiperidine can be synthesized from cyclohexanol and piperidine using nickel catalysts with phenanthroline ligands.
- Yield: Reported yields for N-cyclohexylpiperidine formation are approximately 76%.
- Subsequent sulfonamide formation can be achieved by reacting this amine with sulfonyl chlorides under standard conditions.
This method offers a greener alternative by using alcohols as alkylating agents and avoiding alkyl halides.
Acid-Catalyzed Cyclization and Sulfonamide Formation
Research on acid-catalyzed cyclizations of tosylated piperidines shows that sulfonamide groups can be introduced efficiently, though care must be taken under strongly acidic conditions to avoid ring contraction or decomposition.
- Example: Tosylation of amino-piperidine precursors followed by acid treatment can yield sulfonamide-functionalized piperidines.
- Yields: Variable depending on substitution, with some examples showing up to 83% yield.
- Stability: N-tosylpiperidines are generally stable but can undergo ring contraction under harsh acidic conditions, which is a consideration in synthesis planning.
Data Table Summarizing Preparation Methods
Mechanistic Insights and Reaction Optimization
- The sulfonamide bond formation proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride sulfur atom, displacing chloride ion.
- Use of bases such as pyridine or triethylamine is crucial to scavenge HCl and drive the reaction to completion.
- In borrowing hydrogen catalysis, the alcohol is first dehydrogenated to an aldehyde, which condenses with the amine, followed by hydrogenation to the alkylated amine.
- Acid-catalyzed cyclizations require careful temperature and acid strength control to avoid undesired ring contractions or sulfonyl group transfers.
Chemical Reactions Analysis
Types of Reactions: n-Cyclohexylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
n-Cyclohexylpiperidine-1-sulfonamide has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of agrochemicals and polymers
Mechanism of Action
The mechanism of action of n-Cyclohexylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
Molecular Weight and Lipophilicity
- N-Cyclohexyl-3-(piperidine-1-sulfonyl)benzamide (MW 350.477) has the highest molecular weight due to the benzamide moiety, which increases lipophilicity and may enhance membrane permeability .
- N-[1-(aminomethyl)cyclohexyl]-2-methylpiperidine-1-sulfonamide (MW 289.437) has a lower molecular weight, with an aminomethyl group that could improve solubility and hydrogen-bonding capacity .
Substituent Effects on Bioactivity
- The benzamide group in Compound 2 may facilitate interactions with aromatic residues in enzyme active sites, making it suitable for protease inhibition .
- The aminomethyl group in Compound 4 introduces a primary amine, which could enable salt formation (e.g., hydrochloride) for improved stability or CNS penetration .
Pharmacological Potential
- Sulfonamide derivatives like N-Cyclohexyl-N-ethylbenzenesulfonamide are reported to exhibit herbicidal and anti-convulsant activities, suggesting that this compound may share similar mechanisms via sulfonamide-mediated enzyme inhibition .
- Piperidine-containing sulfonamides are often investigated as carbonic anhydrase or cyclooxygenase (COX) inhibitors, aligning with NSAID-like properties (e.g., anti-inflammatory effects) .
Q & A
Q. Optimization Strategies :
- Use anhydrous solvents and inert atmospheres to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 amine:sulfonyl chloride) to maximize conversion .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR :
- FT-IR : Strong S=O stretches at 1150–1350 cm⁻¹ validate sulfonamide formation .
- Mass Spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (C₁₁H₂₂N₂O₂S: 258.14 g/mol) .
Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors). Focus on sulfonamide’s hydrogen-bonding capacity .
- QSAR Models : Corporate substituent effects (e.g., electron-withdrawing groups on the cyclohexyl ring) to predict logP, solubility, and IC₅₀ values .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize stable derivatives for synthesis .
Advanced: What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?
Methodological Answer:
- Meta-Analysis : Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
- Dose-Response Reevaluation : Re-test compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Structural Confirmation : Verify compound purity (≥95% via HPLC) and stereochemistry (X-ray crystallography) to rule out batch variability .
Basic: How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC .
- Kinetic Modeling : Apply Arrhenius equation to predict shelf life at 25°C using rate constants from accelerated studies .
- Excipient Compatibility : Test with common pharmaceutical carriers (e.g., lactose, PVP) using DSC to detect interactions .
Advanced: What mechanistic insights can be gained from studying the sulfonamide group’s role in enzyme inhibition?
Methodological Answer:
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive vs. non-competitive). Use Lineweaver-Burk plots for analysis .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
- Mutagenesis Studies : Replace key residues (e.g., catalytic lysine) to validate sulfonamide’s binding site via loss of inhibitory activity .
Guidance for Rigorous Research Design
- PICO Framework : Define Population (target enzyme), Intervention (compound), Comparison (control inhibitors), and Outcomes (IC₅₀, Ki) .
- FINER Criteria : Ensure questions are Feasible, Novel, Ethical, and Relevant to drug discovery pipelines .
- Data Validation : Cross-check spectral data with NIST databases and replicate assays in triplicate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
